3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one
Description
3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 3-bromopyridin-2-yloxy group. This structure combines a lactam ring (piperidin-2-one) with a brominated pyridine moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis often involves coupling reactions between activated pyridine derivatives and piperidin-2-one precursors, as seen in analogous compounds (e.g., hydrogenation and alkylation steps in ) .
Properties
IUPAC Name |
3-(3-bromopyridin-2-yl)oxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-7-3-1-6-13-10(7)15-8-4-2-5-12-9(8)14/h1,3,6,8H,2,4-5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSPXNNKJXRBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromopyridine.
Etherification: The bromopyridine is then reacted with piperidin-2-one in the presence of a base to form the ether linkage, resulting in the formation of this compound.
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidinone.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea is being investigated for its pharmacological properties. It shows promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. Notably:
- Antimicrobial Activity : Related thiourea derivatives have demonstrated significant antimicrobial properties against pathogens like Mycobacterium tuberculosis. For example, studies have shown that similar compounds exhibit minimum inhibitory concentration (MIC) values ranging from 25 µM to >200 µM against various strains of M. tuberculosis .
| Compound | MIC (µM) | Activity |
|---|---|---|
| TTU1 | >200 | No activity |
| TTU3 | 25 | Active against M. tuberculosis |
| TTU4 | 50 | Moderate activity |
Biological Studies
The compound also serves as a probe or ligand in biochemical studies. Its unique structure allows it to modulate biological pathways by binding to enzymes or receptors, influencing gene expression and cellular signaling.
Materials Science
In addition to its biological applications, 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea may find uses in materials science. Its properties can be leveraged for creating novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues with Piperidin-2-one Cores
The piperidin-2-one scaffold is common in bioactive molecules. Below is a comparison with derivatives bearing different substituents:
Key Observations :
Bromopyridine Derivatives with Varied Cores
Compounds with brominated pyridine moieties but different central rings:
Key Observations :
- Cyclobutanone derivatives (e.g., ) exhibit higher ring strain, favoring nucleophilic attack compared to the stable piperidin-2-one .
- Halogenated pyridines (e.g., 2-Bromo-5-iodopyridin-3-amine) are preferred substrates in Suzuki-Miyaura couplings, whereas the target compound’s ether linkage may limit such reactivity .
Piperidin-2-one Derivatives with Heterocyclic Attachments
Compounds with piperidin-2-one linked to other heterocycles:
Key Observations :
- Pyrimidine attachments (–20) introduce additional hydrogen-bonding sites, enhancing target selectivity compared to pyridine-based analogues .
- The target compound’s simpler structure may offer synthetic advantages over multi-heterocyclic systems .
Physicochemical and Spectroscopic Properties
- NMR Data :
- Solubility : Bromine and lactam groups likely reduce aqueous solubility compared to hydroxylated analogues .
Biological Activity
3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. Its structure incorporates a piperidine ring and a brominated pyridine moiety, which are known to influence various pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical formula for this compound is . Its structure can be represented as follows:
The mechanism of action of this compound involves interaction with various biological targets, including receptors and enzymes. The presence of the bromine atom in the pyridine ring enhances its binding affinity to specific molecular targets, potentially leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing brominated pyridine have shown efficacy against a range of bacterial and fungal pathogens.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-Bromopyridine | < 16 | Antimicrobial |
| Piperidine Derivatives | < 32 | Antifungal |
| Thiadiazole Compounds | < 8 | Anticancer |
The minimum inhibitory concentrations (MICs) for these compounds suggest that structural modifications can significantly enhance their biological activity against pathogens .
Anticancer Potential
Studies have demonstrated that compounds featuring piperidine and pyridine rings possess anticancer properties. The interactions of these compounds with cellular pathways involved in cancer progression indicate potential therapeutic applications. For example, derivatives similar to this compound have been tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Neuropharmacological Effects
The compound's structural attributes suggest it may interact with neurotransmitter systems. Research has focused on its potential as a dopamine D3 receptor antagonist, which could be beneficial in treating conditions like schizophrenia and addiction . The selectivity towards D3 over D2 receptors is particularly advantageous as it may reduce side effects associated with traditional antipsychotics.
Case Studies
- Dopamine Receptor Studies : A study explored the synthesis of compounds similar to this compound, focusing on their affinity for dopamine receptors. Results indicated that modifications to the piperidine ring could enhance selectivity for D3 receptors while minimizing D2 receptor interactions .
- Antimicrobial Efficacy : In another investigation, derivatives were tested against Mycobacterium tuberculosis, revealing that certain modifications led to significant reductions in MIC values compared to standard treatments . This highlights the compound's potential as a lead structure for developing new antimycobacterial agents.
Q & A
Q. What are the common synthetic routes for 3-[(3-Bromopyridin-2-yl)oxy]piperidin-2-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridinyl-piperidine ether linkage via nucleophilic substitution. For example, reacting 3-bromopyridin-2-ol with a piperidin-2-one derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether bond .
- Step 2 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yield optimization requires precise control of temperature (60–80°C), solvent polarity, and reaction time (12–24 hours).
- Key Reagents : Potassium carbonate (base), DMF (polar aprotic solvent), and anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the bromopyridine and piperidin-2-one moieties. The deshielded proton at the pyridinyl oxygen junction (δ 7.5–8.5 ppm) is diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ peak (e.g., m/z 297.04 for C₁₀H₁₀BrN₂O₂) .
- Infrared (IR) Spectroscopy : The carbonyl stretch (~1700 cm⁻¹) of the piperidin-2-one ring and C-Br vibration (~600 cm⁻¹) are critical markers .
Advanced Research Questions
Q. How can X-ray crystallography data be interpreted using SHELX software to resolve the three-dimensional conformation of this compound?
- Methodological Answer :
- Data Collection : Use a single crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
- Structure Solution : Apply SHELXD (direct methods) for phase determination, followed by SHELXL for refinement. Key parameters include R-factor convergence (<5%) and thermal displacement (Uₑq) analysis for atomic positions .
- Analysis : The puckering amplitude of the piperidin-2-one ring (e.g., Cremer-Pople parameters) and dihedral angles between pyridine and piperidine planes reveal conformational flexibility .
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo. The bromine atom may enhance electrophilicity, leading to glutathione conjugation .
- Solubility Optimization : Use logP calculations (e.g., ACD/Labs) to design prodrugs. For example, esterification of the piperidin-2-one carbonyl group improves bioavailability .
- Target Engagement Assays : Validate receptor binding (e.g., SPR or ITC) to confirm in vitro activity. Conflicting data may arise from off-target interactions in vivo .
Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The bromine atom lowers LUMO energy, favoring SNAr reactions .
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., JAK2). The pyridinyl oxygen forms hydrogen bonds with active-site residues (e.g., Lys882), while the piperidin-2-one ring stabilizes hydrophobic interactions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting crystallographic data regarding the puckering of the piperidin-2-one ring in this compound?
- Methodological Answer :
- Comparative Analysis : Use ORTEP-3 to overlay multiple crystal structures. Variations in puckering (e.g., envelope vs. twist conformations) may arise from packing forces or solvent effects .
- Dynamic Studies : Perform variable-temperature NMR to assess ring flexibility. Line broadening at higher temperatures indicates rapid interconversion between puckered states .
Structure-Activity Relationship (SAR) Considerations
Q. What structural modifications enhance the pharmacological profile of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
